molecular formula C11H12N2O B13535610 5-(2,5-Dimethylphenyl)isoxazol-3-amine

5-(2,5-Dimethylphenyl)isoxazol-3-amine

Cat. No.: B13535610
M. Wt: 188.23 g/mol
InChI Key: YKAAIKNTKDSHES-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethylphenyl)isoxazol-3-amine can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes, which can be catalyzed by copper (I) or ruthenium (II) catalysts . Another method includes the use of tert-butyl nitrite or isoamyl nitrite to facilitate the formation of the isoxazole ring from substituted aldoximes and alkynes under conventional heating conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes is preferred to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethylphenyl)isoxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethylphenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to biological targets based on its chemical structure, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,5-Dimethylphenyl)isoxazol-3-amine is unique due to its specific dimethylphenyl substitution, which can influence its chemical reactivity and biological activities. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

5-(2,5-dimethylphenyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C11H12N2O/c1-7-3-4-8(2)9(5-7)10-6-11(12)13-14-10/h3-6H,1-2H3,(H2,12,13)

InChI Key

YKAAIKNTKDSHES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=NO2)N

Origin of Product

United States

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